molecular formula C6H12O2<br>CH3(CH2)4COOH<br>C6H12O2 B190745 Hexanoic acid CAS No. 142-62-1

Hexanoic acid

Cat. No. B190745
CAS RN: 142-62-1
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Hexanoic acid, also known as caproic acid, is an organic compound and a member of the carboxylic acid family. It’s a saturated fatty acid characterized by a six-carbon chain structure . It appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese .


Synthesis Analysis

Hexanoic acid can be synthesized by several microbes. Of them, Megasphaera elsdenii has been considered as an interesting hexanoic acid producer because of its capability to utilize a variety of carbon sources . The highest hexanoic acid production could be achieved when the balanced fractional contribution via acetyl-CoA and succinate in the reductive TCA cycle was formed in various cell growth rates .


Molecular Structure Analysis

Hexanoic acid is a saturated fatty acid with a linear structure in which carbon atoms are arranged straight. It has a carboxyl group attached at one end, and the rest of the 5 carbons are connected and hydrogen atoms .


Chemical Reactions Analysis

Hexanoic acid can undergo various chemical reactions. For instance, it can be converted to acid chlorides and alcohols using LiAlH4 .


Physical And Chemical Properties Analysis

Hexanoic acid’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F). The acid is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether .

Scientific Research Applications

Biosynthesis in Yeast

  • Hexanoic acid has been successfully produced in yeast, specifically in Kluyveromyces marxianus, through engineered biosynthetic pathways. This represents a significant step in using microorganisms for hexanoic acid production, which is crucial for diverse industrial applications and as a precursor in fine chemistry (Cheon et al., 2014).

Agricultural Applications

  • Hexanoic acid is used as a priming agent in agriculture, showing effectiveness in inducing resistance in tomato and citrus plants against various pathogens. It activates important biochemical pathways, such as the mevalonic and linolenic pathways, and enhances the emission of plant volatiles (Llorens et al., 2016).

Food and Cosmetic Industry

  • In the food and cosmetic industries, hexanoic acid is utilized for its organoleptic properties. The bioproduction of hexanal and hexanoic acid, key additives in these industries, has been researched to overcome traditional production challenges like low yields and large waste quantities (Šalić et al., 2013).

Antimicrobial and Fungicidal Properties

  • Hexanoic acid is studied for its antimicrobial properties. It's used as a precursor for chemicals like fuels and solvents, and research has shown its effectiveness against the phytopathogen Botrytis cinerea in tomatoes, highlighting its potential as a natural fungicide (Leyva et al., 2008).

Synthesis and Production Methods

  • Research has been conducted on the synthesis methods for hexanoic acid, like the use of gallium sulphate for synthesizing amyl hexanoate from hexanoic acid and n-pentanol (Min, 2008).

Chemical and Physical Properties

  • Studies on hexanoic acid's chemical and physical properties, like density, surface tension, and viscosity, have been conducted using molecular dynamics simulation, providing insights into its behavior under various conditions (Ghatee et al., 2013).

Safety And Hazards

While hexanoic acid is generally regarded as safe, it can cause irritation to the skin, eyes, and respiratory tract. It can also have a negative impact on aquatic life due to its low water solubility and tendency to bioaccumulate .

properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Product Name

Caproic Acid

Color/Form

Oily liquid

CAS RN

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Record name Caproic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000535
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Record name HEXANOIC ACID
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
Record name CAPROIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/859
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HEXANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Many aldehydes form an azeotrope with water. For example, hexanal and water form an azeotrope that boils at 91° C. Hexanol and hexanoic acid likewise form azeotropes with water, which boil at 97.8° C. and 99.9° C., respectively. Despite the fact that the boiling points are close together, the distillation process is surprisingly free of problems. Pure fractions of alcohol and aldehyde can be collected.
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Synthesis routes and methods II

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.
Quantity
562.4 mg
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reactant
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565.7 mg
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6 mL
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20 mL
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18.9 mg
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoic acid
Reactant of Route 2
Hexanoic acid
Reactant of Route 3
Hexanoic acid
Reactant of Route 4
Hexanoic acid
Reactant of Route 5
Hexanoic acid
Reactant of Route 6
Hexanoic acid

Citations

For This Compound
57,900
Citations
P Aranega-Bou, M de la O Leyva, I Finiti… - Frontiers in plant …, 2014 - frontiersin.org
Some alternative control strategies of currently emerging plant diseases are based on the use of resistance inducers. This review highlights the recent advances made in the …
Number of citations: 207 www.frontiersin.org
BS Jeon, BC Kim, Y Um, BI Sang - Applied microbiology and …, 2010 - Springer
… To increase hexanoic acid production from d-galactitol, factors affecting hexanoic acid production … To our knowledge, this is the first report of anaerobic hexanoic acid production using d-…
Number of citations: 107 link.springer.com
Y Cheon, JS Kim, JB Park, P Heo, JH Lim… - Journal of …, 2014 - Elsevier
… to produce hexanoic acid, the construction of an engineered biosynthetic pathway for producing hexanoic acid in yeast has not been reported. Here we constructed hexanoic acid …
Number of citations: 72 www.sciencedirect.com
B Vicedo, V Flors, M de la O Leyva… - Molecular Plant …, 2009 - Am Phytopath Society
… We have demonstrated that root treatment with hexanoic acid … Hexanoic acid primed callose deposition against B. cinerea in a … Hexanoic acid did not prime callose accumulation in flc …
Number of citations: 117 apsjournals.apsnet.org
WH Wang, Y Huang, SY Hu, W Su, Y Pan… - Process Safety and …, 2022 - Elsevier
… In this study, the effects of hexanoic acid (HAA) on the thermal decomposition of BPO were investigated using differential scanning calorimetry (DSC; 2.0, 4.0, 6.0, 8.0, and 10.0 C/min) …
Number of citations: 27 www.sciencedirect.com
P San-Valero, Á Fernández-Naveira, MC Veiga… - Journal of environmental …, 2019 - Elsevier
… Besides, the maximum productions of hexanoic acid were 11.8 g L −1 , 13.1 g L −1 and 21.2 g L … for chain elongation, at constant pH, proved to be efficient for hexanoic acid production. …
Number of citations: 35 www.sciencedirect.com
K Choi, BS Jeon, BC Kim, MK Oh, Y Um… - Applied biochemistry and …, 2013 - Springer
… Hexanoic acid production by a bacterium using sucrose as an economic carbon source was studied under conditions in which hexanoic acid … g l −1 hexanoic acid in a basal medium …
Number of citations: 99 link.springer.com
BS Jeon, C Moon, BC Kim, H Kim, Y Um… - Enzyme and microbial …, 2013 - Elsevier
… producer Megasphaera elsdenii increased hexanoic acid production after removal of the hexanoic acid with an anionic exchange resin and the increment of cell number with …
Number of citations: 88 www.sciencedirect.com
L Scalschi, B Vicedo, G Camañes… - Molecular Plant …, 2013 - Wiley Online Library
… Recently, we have demonstrated that hexanoic acid (Hx) induces resistance in Solanum lycopersicum and A. thaliana plants against Botrytis cinerea (Kravchuk et al., 2011; Vicedo et al.…
Z Kravchuk, B Vicedo, V Flors, G Camañes… - Journal of Plant …, 2011 - Elsevier
… at early stages by hexanoic acid. Treatments also stimulated … not essential to express hexanoic acid-induced resistance (… We recently described how hexanoic acid treatments can …
Number of citations: 79 www.sciencedirect.com

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